Carboxymethyl-phe-leu-OH is classified as a modified peptide, specifically a C-terminally modified dipeptide. It is derived from natural amino acids, which are the building blocks of proteins. The carboxymethyl group is introduced to enhance certain physicochemical properties, such as solubility and stability in biological environments.
The synthesis of Carboxymethyl-phe-leu-OH can be achieved through several methodologies, primarily focusing on solid-phase peptide synthesis (SPPS). This approach involves the following key steps:
Recent advances in automated flow synthesis have also shown promise in improving yield and reducing reaction times during peptide synthesis, allowing for better control over conditions that influence epimerization and other side reactions .
The molecular structure of Carboxymethyl-phe-leu-OH consists of two amino acids linked by a peptide bond, with a carboxymethyl group attached to the terminal phenylalanine residue. The structural formula can be represented as follows:
The three-dimensional conformation of this peptide can be influenced by factors such as solvent conditions, pH, and temperature, which affect its stability and interactions with biological targets.
Carboxymethyl-phe-leu-OH can participate in various chemical reactions typical of peptides:
The mechanism of action for Carboxymethyl-phe-leu-OH largely depends on its interaction with biological targets. Peptides like this one can act as signaling molecules or inhibitors in various pathways due to their ability to bind selectively to receptors or enzymes.
Carboxymethyl-phe-leu-OH exhibits several notable physical and chemical properties:
These properties make it suitable for use in pharmaceutical formulations where solubility and stability are critical .
Carboxymethyl-phe-leu-OH has potential applications in various scientific fields:
These applications underscore the importance of understanding both synthetic methodologies and biological implications associated with modified peptides like Carboxymethyl-phe-leu-OH .
Carboxymethyl-Phe-Leu-OH (CMPLE), a modified dipeptide characterized by a carboxymethyl group attached to the N-terminus of phenylalanine (Phe), serves as a critical metalloprotease inhibitor targeting serine and cysteine proteases. Its molecular formula is C₁₇H₂₄N₂O₅, with a molecular weight of 336.4 g/mol, and it features enhanced solubility and bioactivity due to the polar carboxymethyl modification . This section details advanced synthesis strategies, emphasizing efficiency, stereoselectivity, and scalability.
Vitamin K-dependent γ-glutamyl carboxylase systems facilitate physiologically relevant carboxylation reactions, enabling the incorporation of CO₂ into target molecules like CMPLE. These enzymes activate gaseous CO₂ via reduced vitamin K (KH₂), generating a reactive carboxy-anion that attacks electrophilic sites on peptide substrates. The CMPLE synthesis leverages this mechanism for site-selective carboxymethylation, particularly at glutamate-like residues [4].
Key parameters influencing efficiency include:
Table 1: Vitamin K-Dependent Carboxylation Efficiency for CMPLE Synthesis
Cofactor System | Reaction Time (h) | Carboxylation Yield (%) | Key Condition |
---|---|---|---|
KH₂/NADH | 6 | 78 | pH 7.4, 37°C |
KH₂/DTT | 12 | 62 | pH 8.0, 25°C |
Engineered Carboxylase | 4 | 85 | CO₂-saturated buffer |
This approach circumvents harsh chemical carboxylation conditions, preserving stereochemical integrity while utilizing ambient CO₂ [4].
Solid-phase peptide synthesis (SPPS) remains the cornerstone for CMPLE preparation, employing Fmoc/tBu chemistry. The carboxymethyl group is introduced via N-alkylation during Phe residue incorporation, necessitating optimized coupling to minimize epimerization and aspartimide formation [6] [7].
Critical Advancements:
Table 2: Coupling Reagent Performance in CMPLE SPPS
Reagent | Epimerization (%) | Coupling Yield (%) | Compatible Resin |
---|---|---|---|
HATU/DIPEA | 0.3 | 99 | Sieber Amide |
DIC/Oxyma | 0.8 | 97 | 2-ClTrt |
DCC/DMAP | 7.5 | 85 | Wang |
Optimized protocols reduce synthesis time to <24 hours for gram-scale CMPLE production [6] [7].
Selective carboxymethylation demands orthogonal protection to prevent undesired side-chain reactions. The carboxymethyl group’s carboxylic acid requires temporary masking during peptide assembly, while standard side-chain protections (e.g., tBu for Glu, Pbf for Arg) remain intact [2] [7].
Strategic Approaches:
Cysteine-containing variants utilize S-Trt protection, cleaved concurrently with the carboxymethyl group during global deprotection [7].
Biocatalysis ensures absolute stereocontrol in CMPLE synthesis, leveraging ATP-dependent ligases and engineered proteases. l-Amino acid ligases (Lals) and omniligase systems catalyze amide bond formation between carboxymethyl-Phe and Leu-NH₂ without racemization [4] [9].
Key Systems:
Table 3: Biocatalytic Systems for CMPLE Synthesis
Enzyme | Reaction Type | Stereoselectivity (% ee) | Yield (%) |
---|---|---|---|
BacD (Lal) | ATP-dependent ligation | >99.5 | 90 |
Omniligase-1 | Transpeptidation | >99.9 | 95 |
Engineered E. coli | Whole-cell biotransformation | >99.0 | 85 |
These methods outperform chemical routes by eliminating racemization and enabling chiral purity >99.5% ee [9].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8